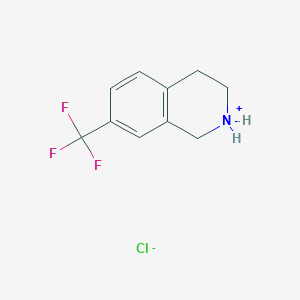
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride is an organic compound with the chemical formula C10H11ClF3N . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is typically found as a white crystalline solid and is soluble in organic solvents like ethanol, chloroform, dichloromethane, and dimethyl sulfoxide .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride can be synthesized through a multi-step process:
Reaction of 4-Hydroxyoxazole and Trifluoromethyl Alcohol: This step involves the reaction of 4-hydroxyoxazole with trifluoromethyl alcohol to produce trifluoromethyl-4-hydroxyoxazole.
Reaction with 4-Hydroxythiazole: The trifluoromethyl-4-hydroxyoxazole is then reacted with 4-hydroxythiazole to form 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.
Formation of Hydrochloride Salt: Finally, 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other isoquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
科学研究应用
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the methylation of aromatic carboxylic acids.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
7-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: The presence of a chlorine atom instead of a trifluoromethyl group alters its reactivity and applications.
Uniqueness
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9;/h1-2,5,14H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYKKSBELWYSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC2=C1C=CC(=C2)C(F)(F)F.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














